molecular formula C11H15Cl B3054492 1-(Chloromethyl)-4-(2-methylpropyl)benzene CAS No. 60736-79-0

1-(Chloromethyl)-4-(2-methylpropyl)benzene

Cat. No.: B3054492
CAS No.: 60736-79-0
M. Wt: 182.69 g/mol
InChI Key: RVQOLTBRWHPYTM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alkylbenzene Chemistry

1-(Chloromethyl)-4-(2-methylpropyl)benzene belongs to the class of compounds known as halogenated alkylbenzenes, specifically a benzylic halide. The defining feature of this class is a halogen atom attached to a carbon atom that is directly bonded to a benzene (B151609) ring. This structural motif imparts unique chemical reactivity to the molecule.

The synthesis of such compounds often involves the free-radical halogenation of an alkylbenzene. In the case of this compound, the starting material would be isobutylbenzene (B155976). The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or heat, where a chlorine atom substitutes a hydrogen atom on the methyl group of the side chain. The benzylic position is particularly susceptible to this reaction because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

The reactivity of benzylic halides like this compound is characterized by the lability of the carbon-chlorine bond. The chlorine atom is a good leaving group, making the benzylic carbon an electrophilic site susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its role as a synthetic intermediate.

Significance as a Synthetic Intermediate

The primary significance of this compound in organic synthesis lies in its role as a key intermediate in the production of various organic compounds. Its bifunctional nature, possessing both a reactive chloromethyl group and a modifiable aromatic ring, allows for a wide range of chemical transformations.

A prominent example of its application is in one of the industrial syntheses of Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). In this synthetic route, isobutylbenzene is first chloromethylated to yield this compound (also known as p-isobutylbenzyl chloride) chemicalbook.com. This intermediate then undergoes a series of reactions, including cyanation followed by hydrolysis, to introduce the propionic acid moiety, ultimately forming Ibuprofen chemicalbook.com. This specific application underscores the industrial relevance of this compound.

The reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups. For instance, it can be readily converted to an alcohol, ether, ester, or nitrile. It can also be used to form a Grignard reagent, which is a powerful tool for carbon-carbon bond formation in organic synthesis wikipedia.org.

Overview of Research Domains Pertaining to the Compound

The principal research domain pertaining to this compound is medicinal chemistry and pharmaceutical synthesis . Its role as a precursor to Ibuprofen places it firmly within the scope of research and development of pharmaceuticals chemicalbook.comresearchgate.netorgosolver.comyoutube.comsciencesnail.com. Research in this area often focuses on optimizing the synthetic routes to improve yield, reduce costs, and minimize environmental impact.

Beyond its established role in Ibuprofen synthesis, the compound is of interest in broader organic synthesis as a building block. Its potential use in the synthesis of other biologically active molecules or new materials is an area of academic and industrial research. The study of its reactions and the development of new synthetic methodologies involving benzylic halides are ongoing topics in organic chemistry.

While less prominent, its properties and reactions are also relevant to the field of chemical reactivity and mechanistic studies . Investigations into the kinetics and mechanisms of nucleophilic substitution reactions involving substituted benzyl (B1604629) halides contribute to the fundamental understanding of organic reaction mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQOLTBRWHPYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976212
Record name 1-(Chloromethyl)-4-(2-methylpropyl)benzene
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Molecular Weight

182.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60736-79-0
Record name Benzene, 1-(chloromethyl)-4-(2-methylpropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-(2-methylpropyl)benzene
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Record name 1-(chloromethyl)-4-(2-methylpropyl)benzene
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Synthetic Methodologies for 1 Chloromethyl 4 2 Methylpropyl Benzene

Regioselective Chloromethylation of Isobutylbenzene (B155976)

The chloromethylation of isobutylbenzene is a regioselective process. The isobutyl group is an activating, ortho-, para-directing substituent on the benzene (B151609) ring. Due to the steric hindrance imposed by the bulky isobutyl group, the electrophilic attack predominantly occurs at the sterically more accessible para-position. This selectivity leads to the formation of 1-(chloromethyl)-4-(2-methylpropyl)benzene as the major product. The reaction is typically carried out by treating isobutylbenzene with a source of formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst. wikipedia.orgsciencemadness.org

The conditions for the chloromethylation of alkylbenzenes like isobutylbenzene can be tuned by the choice of catalyst, which can be broadly categorized into Lewis acids and Brønsted acids. thieme-connect.dedur.ac.uk

Lewis acids are the most common catalysts for the Blanc chloromethylation reaction. wikipedia.org Zinc chloride (ZnCl₂) is particularly effective and widely used. sciencemadness.orgdur.ac.uk Other Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) have also been successfully employed. dur.ac.ukgoogle.com These catalysts function by coordinating with the formaldehyde and hydrogen chloride reactants to generate a potent electrophilic species. wikipedia.orgalfa-chemistry.com However, it is noted that certain Lewis acids, particularly aluminum chloride, can promote the formation of diarylmethane byproducts, which arises from the reaction of the chloromethylated product with another molecule of the starting arene. dur.ac.uk The choice and amount of catalyst are therefore crucial for maximizing the yield of the desired product. dur.ac.uk

Table 1: Common Lewis Acid Catalysts in Chloromethylation
CatalystChemical FormulaTypical Role
Zinc ChlorideZnCl₂Most common and effective catalyst for generating the electrophile. sciencemadness.orgdur.ac.uk
Aluminum ChlorideAlCl₃Strong Lewis acid catalyst, can sometimes promote side reactions like diarylmethane formation. dur.ac.uk
Tin(IV) ChlorideSnCl₄Also used as an effective Lewis acid catalyst in these reactions. dur.ac.ukgoogle.com

In some cases, particularly with deactivated aromatic substrates, Brønsted acids are used to catalyze the chloromethylation reaction. dur.ac.uk Concentrated sulfuric acid (H₂SO₄) is often used in conjunction with formaldehyde and hydrogen chloride. dur.ac.uk Other protic acids, including phosphoric acid (H₃PO₄) and acetic acid (CH₃COOH), can also serve as catalysts. thieme-connect.de These acids facilitate the reaction by protonating formaldehyde, thereby increasing its electrophilicity. wikipedia.org A novel catalytic system has been reported that utilizes a combination of zinc chloride, acetic acid, and sulfuric acid in an aqueous medium for the chloromethylation of aromatic hydrocarbons. researchgate.net

The mechanism of Blanc chloromethylation is a classic example of electrophilic aromatic substitution. dur.ac.uk The reaction is initiated by the interaction of the catalyst with the chloromethylating agents.

Formation of the Electrophile : Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. wikipedia.org The Lewis acid catalyst (e.g., ZnCl₂) coordinates with the reactants to facilitate the formation of the active electrophile. alfa-chemistry.com While the exact structure of the electrophile is not definitively established, several species have been proposed, including the protonated formaldehyde (CH₂=OH⁺), the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or the chlorocarbenium ion (ClCH₂⁺). wikipedia.orgdur.ac.uk

Electrophilic Attack : The π-electron system of the isobutylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org

Rearomatization : A proton is lost from the carbon atom bearing the newly attached group, restoring the aromaticity of the ring. wikipedia.org This initially forms a hydroxymethyl derivative (a benzyl (B1604629) alcohol).

Conversion to Chloride : The hydroxymethyl intermediate is rapidly converted to the final chloromethyl product in the presence of hydrogen chloride and the acid catalyst. wikipedia.orgalfa-chemistry.com

The most common and cost-effective reagents for generating the chloromethylating agent in situ are formaldehyde and hydrogen chloride. google.comdur.ac.uk Formaldehyde is typically used in a polymeric form, such as paraformaldehyde or 1,3,5-trioxane, due to ease of handling. google.comdur.ac.uk

The stoichiometry of the reactants is a critical parameter for controlling the reaction outcome and minimizing side products. For instance, studies on the chloromethylation of m-xylene (B151644) found that an optimal molar ratio of formaldehyde to the aromatic substrate was 2:1. iosrjournals.org In another example involving toluene (B28343), a slight excess of paraformaldehyde (1.05 equivalents) was used. researchgate.net

Continuous feeding of hydrogen chloride gas into the reaction mixture is a common practice. google.comsciencemadness.org This ensures a sufficient concentration of HCl to drive the reaction forward and to convert the intermediate benzyl alcohol to the desired benzyl chloride. wikipedia.orggoogle.com Precise control over the feed rates and reaction temperature is essential to prevent the formation of byproducts and ensure high yields of the target molecule. dur.ac.uk

Phase transfer catalysis (PTC) has emerged as an effective technique to improve the efficiency and yield of chloromethylation reactions, especially in biphasic systems. iosrjournals.orgphasetransfercatalysis.com Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. iosrjournals.org

Quaternary ammonium (B1175870) salts, such as hexadecyl trimethyl ammonium bromide and various tetrabutylammonium (B224687) salts, have proven to be effective PTCs in chloromethylation. phasetransfercatalysis.com In the chloromethylation of anthracene (B1667546), for example, hexadecyl trimethyl ammonium bromide provided a 96% yield. phasetransfercatalysis.com Similarly, the use of quaternary ammonium salts significantly improved the yield of mono- and di-chloromethylated products from m-xylene. iosrjournals.org Polyethylene glycols (e.g., PEG-800) have also been successfully used as phase transfer catalysts in a novel system involving aqueous media, leading to good to excellent yields of chloromethylated aromatic hydrocarbons. researchgate.net The use of PTC can offer several advantages, including the potential elimination of organic solvents, simpler procedures, and higher product purity. iosrjournals.org

Table 2: Examples of Phase Transfer Catalysts in Chloromethylation
Catalyst TypeSpecific ExampleObserved EffectReference
Quaternary Ammonium SaltHexadecyl trimethyl ammonium bromideAchieved 96% yield in the chloromethylation of anthracene. phasetransfercatalysis.com
Quaternary Ammonium SaltC₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻Found to be the most effective catalyst for chloromethylation of m-xylene. iosrjournals.org
Polyethylene GlycolPEG-800Used in a ZnCl₂/AcOH/H₂SO₄ system in aqueous media, resulting in high yields. researchgate.net
Crown Ether-Screened as a PTC, yielding 63%-67% in anthracene chloromethylation. phasetransfercatalysis.com

Optimization of Reaction Parameters for Enhanced Yield and Regioselectivity

The direct chloromethylation of isobutylbenzene, typically via the Blanc reaction, involves treating the aromatic substrate with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, catalyzed by a Lewis acid. wikipedia.org The yield of the desired para-isomer and the minimization of the ortho-isomer and diarylmethane byproducts are critically influenced by several factors, including the choice of catalyst, solvent, temperature, and reactant ratios.

Research into the chloromethylation of various alkylbenzenes provides significant insights into optimizing the synthesis of this compound. The isobutyl group is an activating, ortho-para directing group. However, the steric bulk of the isobutyl group significantly favors substitution at the less hindered para position.

Catalyst and Acidity: The concentration and nature of the catalyst are paramount. Studies on the chloromethylation of toluene and xylenes (B1142099) have shown that both substrate selectivity and isomer distribution are highly dependent on the acidity of the reaction system. erowid.org For instance, increasing the catalyst concentration (and thus acidity) can sometimes decrease the selectivity for the para isomer and increase the rate of reaction. erowid.org A patent for the synthesis of 4-ethylbenzyl chloride highlights a specific catalyst system of tris(pentafluorophenyl)borane (B72294) with chlorosulfonic acid, achieving a high regioselectivity with a 94:6 ratio of para to ortho isomers. patsnap.com This suggests that a carefully selected Lewis acid catalyst is crucial for maximizing the yield of the desired 4-isomer of chloromethylated isobutylbenzene.

Temperature: Temperature control is another critical parameter. Lower temperatures generally enhance regioselectivity by favoring the kinetically controlled product and minimizing side reactions, such as the formation of diarylmethane byproducts. erowid.org

Reactant Choice: The choice of chloromethylating agent can also be optimized. While the traditional formaldehyde/HCl system is common, other reagents like bis(chloromethyl) ether or 1,4-bis(chloromethoxy)butane (B169855) have been studied. These reagents can sometimes offer better results under milder conditions. erowid.org

The following table, compiled from data on the chloromethylation of toluene, illustrates the profound effect of catalyst concentration on reaction rate and isomer distribution, which is analogous to the challenges faced in the synthesis of this compound.

Table 1: Effect of Catalyst Concentration on the Chloromethylation of Toluene Data extrapolated from studies on toluene chloromethylation.

Catalyst SystemRelative Rate (Toluene/Benzene)Para Isomer (%)Ortho Isomer (%)Meta Isomer (%)
High Acidity7.845.550.04.5
Low Acidity63.052.046.51.5

This data indicates that lower acidity not only increases the relative reactivity of the alkylbenzene but also improves the selectivity for the desired para-isomer, a principle directly applicable to optimizing isobutylbenzene chloromethylation. erowid.org

Exploration of Alternative Synthetic Routes

Beyond the direct chloromethylation of isobutylbenzene, alternative synthetic strategies can be employed to achieve higher purity or to utilize different starting materials. These routes often involve the functionalization of a precursor molecule that already possesses the desired 4-isobutylphenyl scaffold.

Diversification of Starting Materials for Chloromethylation

The starting material for chloromethylation is not limited to isobutylbenzene itself. Other alkylbenzenes can be used, and a comparative analysis of their reactivity and isomer distribution provides valuable information for synthetic design. The isobutyl group is a moderately activating group, and its steric hindrance plays a key role in directing the chloromethyl group to the para position.

Comparing the chloromethylation of different alkylbenzenes reveals important trends. For example, the chloromethylation of ethylbenzene (B125841) has been shown to produce a mixture of 4-ethylbenzyl chloride and 2-ethylbenzyl chloride in a 94:6 ratio under specific catalytic conditions. patsnap.com The larger size of the isobutyl group compared to an ethyl group would be expected to further enhance the preference for para-substitution due to increased steric hindrance at the ortho positions.

The table below presents data on the isomer distribution for the chloromethylation of various alkylbenzenes, providing a basis for predicting the outcome with isobutylbenzene.

Table 2: Isomer Distribution in the Chloromethylation of Various Alkylbenzenes Data compiled from various sources on alkylbenzene chloromethylation.

Starting MaterialPara Isomer (%)Ortho Isomer (%)Meta Isomer (%)
Toluene52.046.51.5
Ethylbenzene94.06.0trace
Cumene (Isopropylbenzene)~95.0~5.0trace

This data clearly shows a trend of increasing para-selectivity with increasing steric bulk of the alkyl substituent, suggesting that the chloromethylation of isobutylbenzene would yield a very high proportion of the desired this compound.

Indirect Synthetic Pathways via Precursor Functionalization

An effective alternative to direct chloromethylation is the conversion of a pre-existing functional group on the 4-isobutylphenyl ring into a chloromethyl group. This multi-step approach can offer superior regioselectivity, as the starting material already has the correct substitution pattern.

A common strategy involves the reduction of a carboxylic acid or aldehyde to an alcohol, followed by chlorination. For instance, a synthetic route analogous to the preparation of 4-isopropylbenzyl chloride can be envisioned starting from 4-(2-methylpropyl)benzaldehyde. chemicalbook.com

The proposed reaction scheme would be as follows:

Reduction of Aldehyde: 4-(2-methylpropyl)benzaldehyde is reduced to [4-(2-methylpropyl)phenyl]methanol (B42470) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). chemicalbook.com

Chlorination of Alcohol: The resulting benzylic alcohol is then converted to the target compound, this compound, using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often performed in a non-polar solvent like dichloromethane. chemicalbook.comunivook.com The conversion of benzyl alcohol to benzyl chloride using hydrochloric acid is also a well-established method. sciencemadness.org

Chemical Reactivity and Transformation Pathways of 1 Chloromethyl 4 2 Methylpropyl Benzene

Oxidation Reactions

The isobutyl group attached to the benzene (B151609) ring can undergo oxidation, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl side chain on a benzene ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org

In the case of the isobutyl group in 1-(chloromethyl)-4-(2-methylpropyl)benzene, harsh oxidation would likely cleave the C-C bonds of the side chain, converting the entire isobutyl group into a carboxylic acid, resulting in 4-(chloromethyl)benzoic acid. openstax.orgmasterorganicchemistry.com The rest of the alkyl chain is typically oxidized away to carbon dioxide. masterorganicchemistry.com This reaction demonstrates the enhanced reactivity of the benzylic position. libretexts.orgopenstax.org

Oxidizing AgentReaction ConditionsProductNotes
KMnO₄Hot, alkaline, followed by acid workup4-(chloromethyl)benzoic acidCleaves the C-C bonds of the alkyl chain. libretexts.orgopenstax.org
H₂CrO₄ (Chromic Acid)Heat4-(chloromethyl)benzoic acidA strong oxidizing agent that also cleaves the side chain. libretexts.orgmasterorganicchemistry.com

The benzene ring is generally resistant to oxidation due to its aromatic stability. openstax.org However, under very harsh conditions or in the presence of specific reagents like hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO₄•⁻), the aromatic ring can undergo oxidative degradation. nih.govresearchgate.net

These reactions are not typically selective and can lead to a mixture of products, including hydroxylated species (phenols) and ring-cleavage products like aldehydes and carboxylic acids. nih.gov The initial step often involves the addition of a radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. nih.govresearchgate.net This intermediate can then react further, potentially leading to the opening of the aromatic ring. nih.govresearchgate.net Such transformations are generally not synthetically useful for this substrate and are more relevant in the context of environmental degradation studies. nih.gov

Reduction Reactions

Reduction reactions of this compound can be directed at either the chloromethyl substituent or the aromatic nucleus, depending on the reagents and conditions employed.

The chloromethyl group is susceptible to reduction, leading to the formation of 1-methyl-4-(2-methylpropyl)benzene. This transformation, known as hydrodechlorination, effectively replaces the chlorine atom with a hydrogen atom. A common method for this reduction is catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Another approach involves the use of a silane, such as triethylsilane (HSiEt₃), with a rhodium-based catalyst. For instance, rhodium(I) complexes have been shown to be effective catalyst precursors for the homogeneous hydrodechlorination of benzyl (B1604629) chloride, selectively yielding toluene (B28343). nih.govcsic.esresearchgate.net While specific studies on this compound are not prevalent, the reactivity is expected to be analogous.

Table 1: Conditions for the Reduction of Benzyl-type Chlorides

Reagent System Product Reference
H₂/Pd/C 1-methyl-4-(2-methylpropyl)benzene General Knowledge
HSiEt₃, Rh(I) complex 1-methyl-4-(2-methylpropyl)benzene nih.govcsic.esresearchgate.net

The aromatic ring of this compound is relatively resistant to reduction and requires more forcing conditions compared to the reduction of the chloromethyl group. A notable method for the partial reduction of the aromatic ring is the Birch reduction. This reaction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, with an alcohol (like ethanol (B145695) or tert-butanol) serving as a proton source. harvard.edulibretexts.orgpharmaguideline.commasterorganicchemistry.com

The Birch reduction of alkylbenzenes typically yields non-conjugated 1,4-cyclohexadiene (B1204751) derivatives. wikipedia.org For this compound, this reaction would lead to 1-(chloromethyl)-4-(2-methylpropyl)cyclohexa-1,4-diene. It is important to note that the chloromethyl group may also be susceptible to reduction under these conditions, potentially leading to a mixture of products.

Table 2: Birch Reduction of Alkylbenzenes

Reagent System Typical Product Reference
Na or Li, liquid NH₃, EtOH 1,4-Cyclohexadiene derivative harvard.edulibretexts.orgpharmaguideline.commasterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions of Derived Intermediates

Intermediates derived from this compound can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the benzene ring. The two key substituents to consider are the isobutyl group (-CH₂CH(CH₃)₂) and the chloromethyl group (-CH₂Cl), or any group it has been transformed into.

The isobutyl group is an alkyl group, which is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. stackexchange.comucalgary.castackexchange.com The chloromethyl group, however, is a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. Despite being deactivating, it is also an ortho, para-director. stackexchange.comquora.compearson.com

When both groups are present, the isobutyl group's activating nature would generally make the ring more reactive than benzene, but the deactivating effect of the chloromethyl group would counteract this. The substitution pattern will be a result of the combined directing effects of both groups. Given that both are ortho, para-directors, substitution would be expected to occur at the positions ortho to the isobutyl group and ortho to the chloromethyl group (positions 2 and 3, and their equivalents). Steric hindrance from the bulky isobutyl group might favor substitution at the position ortho to the chloromethyl group. stackexchange.comstackexchange.com

If the chloromethyl group is first reduced to a methyl group, the resulting 1-isobutyl-4-methylbenzene would be more activated towards electrophilic substitution, with both alkyl groups directing to the positions ortho to them.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Electronic Effect Directing Effect Reference
Isobutyl (-CH₂CH(CH₃)₂) Activating (+I, hyperconjugation) ortho, para stackexchange.comucalgary.castackexchange.com
Chloromethyl (-CH₂Cl) Deactivating (-I) ortho, para stackexchange.comquora.compearson.com

Radical Reactions and Polymerization Initiatives

The benzylic C-H bonds of the isobutyl group and the C-Cl bond of the chloromethyl group are sites for radical reactions.

Under free-radical conditions, such as in the presence of UV light, halogenation of alkylbenzenes can occur at the benzylic position of the alkyl side chain. libretexts.orgucalgary.cawikipedia.orgstudymind.co.uk For this compound, this could lead to further substitution on the isobutyl group.

More significantly, the chloromethyl group makes this compound a suitable initiator for controlled radical polymerization techniques. The C-Cl bond can be homolytically cleaved to generate a benzylic radical that initiates polymerization.

Atom Transfer Radical Polymerization (ATRP): Benzyl chlorides are effective initiators for ATRP, a controlled/"living" radical polymerization method. cmu.educmu.eduwikipedia.orgyoutube.com In a typical ATRP setup, a transition metal complex, commonly a copper(I) halide with a ligand, reversibly activates and deactivates the propagating polymer chain, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersities. This compound can initiate the polymerization of various monomers, such as styrenes and (meth)acrylates. cmu.edu

Nitroxide-Mediated Polymerization (NMP): This compound can also be used to generate initiators for NMP, another controlled radical polymerization technique. ucsc.eduwikipedia.orgicp.ac.rumdpi.comsigmaaldrich.com In NMP, a stable nitroxide radical reversibly traps the growing polymer chain radical, controlling the polymerization process. Alkoxyamines derived from benzyl chlorides serve as unimolecular initiators in NMP. wikipedia.org

Table 4: Application in Controlled Radical Polymerization

Polymerization Technique Role of this compound Key Components Reference
ATRP Initiator Monomer, Transition Metal Catalyst (e.g., Cu(I) complex) cmu.educmu.eduwikipedia.org
NMP Precursor to Initiator (Alkoxyamine) Monomer, Nitroxide Radical ucsc.eduwikipedia.orgicp.ac.ru

Spectroscopic Analysis in the Structural Elucidation of 1 Chloromethyl 4 2 Methylpropyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment of 1-(chloromethyl)-4-(2-methylpropyl)benzene can be achieved.

The ¹H NMR spectrum provides distinct signals for each chemically unique proton in the molecule. For this compound, five unique proton environments are expected. The aromatic protons on the para-substituted ring exhibit a characteristic splitting pattern, appearing as two distinct doublets. The signals of the isobutyl and chloromethyl groups can be identified by their chemical shifts and multiplicities.

The benzylic protons of the chloromethyl group (-CH₂Cl) are deshielded by the adjacent chlorine atom and the aromatic ring, causing them to appear at a relatively downfield chemical shift. The protons of the isobutyl group [-CH₂CH(CH₃)₂] show characteristic splitting: a doublet for the methylene (B1212753) protons coupled to the single methine proton, a multiplet for the methine proton coupled to both the methylene and the six methyl protons, and a doublet for the two equivalent methyl groups coupled to the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift correlations and may vary slightly based on solvent and experimental conditions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30Doublet2HAromatic protons (Ha)
~ 7.15Doublet2HAromatic protons (Hb)
~ 4.57Singlet2HChloromethyl protons (-CH₂Cl)
~ 2.48Doublet2HIsobutyl methylene protons (-CH₂)
~ 1.88Multiplet1HIsobutyl methine proton (-CH)
~ 0.90Doublet6HIsobutyl methyl protons (-CH₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the case of this compound, eight distinct carbon signals are anticipated due to the molecule's symmetry. The aromatic region will show four signals: two for the protonated carbons and two for the quaternary (substituted) carbons. The aliphatic region will contain signals for the chloromethyl carbon and the three unique carbons of the isobutyl group. The carbon of the chloromethyl group is significantly shifted downfield due to the electronegativity of the chlorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift correlations and may vary slightly based on solvent and experimental conditions.

Chemical Shift (δ, ppm)Assignment
~ 141.0Aromatic Quaternary Carbon (C-isobutyl)
~ 136.5Aromatic Quaternary Carbon (C-CH₂Cl)
~ 129.5Aromatic CH Carbons
~ 129.0Aromatic CH Carbons
~ 46.0Chloromethyl Carbon (-CH₂Cl)
~ 45.0Isobutyl Methylene Carbon (-CH₂)
~ 30.0Isobutyl Methine Carbon (-CH)
~ 22.5Isobutyl Methyl Carbons (-CH₃)

While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for unambiguous structural confirmation by mapping out atomic correlations.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the isobutyl methylene protons (~2.48 ppm) and the methine proton (~1.88 ppm), and between the methine proton and the terminal methyl protons (~0.90 ppm). It would also confirm that the aromatic signals at ~7.30 and ~7.15 ppm are coupled to each other, and that the chloromethyl singlet at ~4.57 ppm has no proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the proton signal at ~4.57 ppm would correlate with the carbon signal at ~46.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule. For instance, the protons of the chloromethyl group (~4.57 ppm) would show a correlation to the adjacent aromatic quaternary carbon (~136.5 ppm) and the neighboring aromatic CH carbons (~129.5 ppm). Similarly, the isobutyl methylene protons (~2.48 ppm) would correlate with the other quaternary aromatic carbon (~141.0 ppm), confirming the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The vibrational spectrum of this compound can be analyzed in both condensed (liquid or solid) and vapor phases. In the condensed phase, intermolecular interactions can lead to broader absorption bands and slight shifts in frequency compared to the vapor phase. Vapor phase spectra are free from these interactions and may exhibit finer rotational-vibrational structure, though they are often more complex to obtain. The fundamental vibrational frequencies corresponding to specific functional groups will be present in both phases, providing consistent structural information. For primary chlorides, characteristic frequencies are associated with the C-Cl stretching mode, which is influenced by the structure near the C-Cl bond.

The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic components, as well as the carbon-chlorine bond.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the isobutyl and chloromethyl groups will be observed just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹). libretexts.org

C=C Stretching: Aromatic ring stretching vibrations (or "breathing" modes) produce characteristic absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Bending vibrations for the aliphatic CH₂, and CH₃ groups are found between approximately 1350 and 1470 cm⁻¹. Out-of-plane (oop) C-H bending for the para-substituted aromatic ring gives a strong band typically in the 800-850 cm⁻¹ region, which is highly diagnostic of the substitution pattern. libretexts.org

C-Cl Stretching: The carbon-chlorine stretching vibration for a benzyl (B1604629) chloride like this compound is expected in the fingerprint region, typically between 650-750 cm⁻¹. A C-H wag from the –CH₂Cl group may also be seen from 1150-1300 cm⁻¹. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
3000-2850StrongAliphatic C-H Stretch
1600-1585MediumAromatic C=C Stretch
1500-1400MediumAromatic C=C Stretch
1470-1450MediumAliphatic C-H Bend (Scissoring)
1370-1350MediumAliphatic C-H Bend (Methyl Rock)
850-800StrongAromatic C-H Out-of-Plane Bend (p-disubstituted)
750-650StrongC-Cl Stretch

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a wealth of structural information can be deduced.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation. While a specific experimental spectrum for this compound is not publicly available, its fragmentation pattern can be reliably predicted based on the established behavior of substituted benzyl chlorides and alkylbenzenes. nist.govdocbrown.infochemicalbook.com

Upon electron impact, the molecule loses an electron to form a molecular ion ([M]•+), which would be observed at an m/z corresponding to its molecular weight (approximately 182 and 184 Da, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl). The primary fragmentation pathway for benzyl chlorides is the facile cleavage of the carbon-chlorine bond to lose a chlorine radical (•Cl), or the cleavage of the benzyl-CH₂ bond. However, the most characteristic fragmentation for benzyl chlorides is the loss of the chlorine atom to form a stable benzylic carbocation. nist.gov For this compound, this would result in the formation of the 4-isobutylbenzyl cation.

Further fragmentation would involve the isobutyl side chain. Common fragmentations for isobutyl groups include the loss of a methyl radical (•CH₃) to form a secondary carbocation, or the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via rearrangement. The aromatic ring itself can undergo fragmentation, leading to smaller ions, though the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, characteristic of many benzyl compounds, would be a significant peak resulting from rearrangement and cleavage of the isobutyl group.

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structure Neutral Loss Notes
182/184[C₁₁H₁₅Cl]•⁺-Molecular ion peak, showing isotopic pattern for chlorine.
147[C₁₁H₁₅]⁺•ClLoss of a chlorine radical, forming the 4-isobutylbenzyl cation. This is expected to be a major peak.
132[C₁₀H₁₂]⁺•CH₃ from [M-Cl]⁺Loss of a methyl radical from the isobutyl group of the 4-isobutylbenzyl cation.
105[C₈H₉]⁺•C₃H₆ from [M-Cl]⁺Loss of propene from the isobutyl group via rearrangement (McLafferty-type).
91[C₇H₇]⁺•C₄H₈ from [M-Cl]⁺Formation of the stable tropylium ion, a hallmark of benzyl compounds.
77[C₆H₅]⁺•C₅H₁₀ from [M-Cl]⁺Phenyl cation, resulting from further fragmentation. docbrown.info
57[C₄H₉]⁺C₇H₆Cl•Isobutyl cation.
43[C₃H₇]⁺C₈H₈Cl•Isopropyl cation from the isobutyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the theoretical monoisotopic mass is 182.0862282 Da. nih.gov

An experimental HRMS measurement within a narrow tolerance window (e.g., ±5 ppm) of this calculated value would confirm the elemental formula as C₁₁H₁₅Cl. This technique is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in confirming the presence of a single chlorine atom in the molecule. researchgate.net

Interactive Data Table: Isotopic Composition and Exact Mass for this compound

Isotopologue Formula Isotope(s) Calculated Monoisotopic Mass (Da) Relative Abundance (%)
C₁₁H₁₅³⁵Cl¹²C, ¹H, ³⁵Cl182.08623100.0
C₁₀¹³CH₁₅³⁵Cl¹³C, ¹²C, ¹H, ³⁵Cl183.0895812.0
C₁₁H₁₅³⁷Cl¹²C, ¹H, ³⁷Cl184.0832832.0

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating fragmentation pathways by subjecting a selected precursor ion to collision-induced dissociation (CID). nih.gov In a typical MS/MS experiment for this compound, the molecular ion ([C₁₁H₁₅Cl]•⁺, m/z 182) or a prominent fragment ion (like the [M-Cl]⁺ ion at m/z 147) would be isolated in the first stage of the mass spectrometer.

This selected precursor ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). The collisional energy is converted into internal energy, inducing further fragmentation. The resulting product ions are then analyzed in the second stage of the mass spectrometer. This process allows for the establishment of clear precursor-product ion relationships, confirming the fragmentation pathways proposed in EI-MS. For example, isolating the m/z 147 ion and observing product ions at m/z 132, 105, and 91 would definitively map the fragmentation cascade of the 4-isobutylbenzyl cation. wvu.edunih.gov This detailed analysis is invaluable for distinguishing between structural isomers, which may produce similar primary mass spectra but exhibit different fragmentation patterns in MS/MS.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and degradation products, thereby allowing for its accurate quantification and purity assessment.

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a stationary phase coated on a capillary column and an inert carrier gas (mobile phase). derpharmachemica.com The choice of the stationary phase is critical for achieving good resolution. sigmaaldrich.com

For a substituted aromatic halide, a nonpolar or intermediate-polarity column is typically employed. A common choice would be a column with a stationary phase like 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5ms). The compound's retention time would be determined by its boiling point and its interaction with the stationary phase.

When GC is coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. As the separated components elute from the GC column, they are directly introduced into the MS ion source, providing a mass spectrum for each peak in the chromatogram. This allows for positive identification of the target compound and characterization of any impurities present in the sample. oriprobe.comnih.govmdpi.com

Interactive Data Table: Typical GC-MS Parameters for Analysis

Parameter Typical Condition Purpose
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmProvides good resolution for a wide range of semi-volatile compounds.
Carrier Gas HeliumInert mobile phase.
Flow Rate 1.0 - 1.5 mL/minOptimal for capillary columns to ensure efficient separation.
Injection Mode Split/SplitlessSplit mode for concentrated samples, splitless for trace analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without degradation.
Oven Program Initial 60°C, ramp 10°C/min to 280°CTemperature gradient to separate compounds with different boiling points.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
MS Detector Quadrupole or Time-of-Flight (TOF)Mass analyzer to separate ions based on their m/z ratio.

While the parent compound is amenable to GC, High-Performance Liquid Chromatography (HPLC) is a versatile technique often used for the analysis of its non-volatile derivatives or for monitoring reactions in solution. Since this compound is a key intermediate in the synthesis of other compounds, such as the non-steroidal anti-inflammatory drug ibuprofen (B1674241), HPLC methods developed for these related substances are highly relevant. researchgate.netajpamc.com

Derivatives of this compound, for example, those resulting from nucleophilic substitution of the chloride, are often more polar and less volatile, making them ideal candidates for HPLC analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used. researchgate.netresearchgate.net In this technique, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

The separation is governed by the hydrophobic interactions between the analytes and the stationary phase. By adjusting the mobile phase composition (gradient elution), a wide range of compounds with varying polarities can be effectively separated and quantified, often using a UV detector set at a wavelength where the benzene ring exhibits strong absorbance (e.g., ~220 nm or 254 nm). orientjchem.orgnih.gov

Interactive Data Table: Typical RP-HPLC Conditions for Analysis of Related Derivatives

Parameter Typical Condition Purpose
HPLC Column C18 (e.g., Zorbax, Phenomenex), 150 x 4.6 mm, 5 µmStandard reversed-phase column for separating nonpolar to moderately polar compounds. nih.gov
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAqueous component of the mobile phase; acid suppresses ionization of silanols and acidic analytes.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to control the elution strength of the mobile phase.
Elution Mode GradientVaries the mobile phase composition during the run to improve separation of complex mixtures.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temp. 25 - 40 °CControls retention time and peak shape; higher temperatures can reduce viscosity and improve efficiency. researchgate.net
Detection UV at 220 nm or 254 nmWavelengths where the aromatic ring of the analytes absorbs UV light.

Synthetic Utility and Research Applications of 1 Chloromethyl 4 2 Methylpropyl Benzene

General Precursor in Advanced Organic Synthesis

The synthetic utility of 1-(Chloromethyl)-4-(2-methylpropyl)benzene stems from the high reactivity of the chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring. This benzylic chloride is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-isobutylbenzyl moiety into a wide range of molecular frameworks.

The key reaction is the displacement of the chloride ion by various nucleophiles. This fundamental transformation is a cornerstone of its role as a versatile building block. For instance, it readily reacts with cyanide ions to form nitriles, with alkoxides to form ethers, and with amines to form substituted benzylamines. This versatility makes it a foundational intermediate in multi-step synthetic pathways. A notable example is its use in the synthesis of 3-(4-isobutylphenyl)propanoic acid, where it serves as the starting point for building the carbon skeleton.

Role in the Synthesis of Non-Pharmaceutical Organic Intermediates and Fine Chemicals

The most well-documented application of this compound is as a key intermediate in the synthesis of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). mdpi.com Although ibuprofen is a pharmaceutical, the initial synthetic intermediates derived from 4-isobutylbenzyl chloride are themselves important fine chemicals that can be used in various non-pharmaceutical contexts.

The synthesis begins with the chloromethylation of isobutylbenzene (B155976) to produce this compound. This intermediate is then typically converted to 4-isobutylphenylacetonitrile through a nucleophilic substitution reaction with sodium cyanide. researchgate.net This cyanidation step is often facilitated by a phase-transfer catalyst, such as a methyltrialkylammonium chloride, to improve reaction efficiency in a biphasic system. mdpi.comresearchgate.net The resulting 4-isobutylphenylacetonitrile is a critical fine chemical intermediate, not just for ibuprofen, but potentially for other molecules requiring a (4-isobutylphenyl)acetic acid moiety.

The table below outlines a typical reaction for the synthesis of this key intermediate.

ReactantReagent & ConditionsProductYield
This compoundSodium Cyanide (NaCN), water, phase-transfer catalyst (e.g., methyltrialkylammonium chloride), 80°C. mdpi.comresearchgate.net4-Isobutylphenylacetonitrile>95% mdpi.comresearchgate.net

This nitrile can be further elaborated. For example, it can undergo alkylation followed by hydrolysis to produce various phenylpropanoic acids. mdpi.com Another pathway involves its reaction with ethyl acetoacetate, followed by hydrolysis and decarboxylation, to yield ketones. researchgate.net These transformations highlight its role in creating a family of related organic intermediates.

Applications in Polymer and Material Science

While the reactive benzyl (B1604629) chloride group is characteristic of monomers and functionalizing agents used extensively in polymer science, specific applications of this compound in this field are not widely documented in dedicated research. Compounds with similar structures, such as 4-chloromethylstyrene, are commonly used for these purposes due to the presence of a polymerizable vinyl group, which this compound lacks.

Synthesis of Functionalized Polymers (e.g., Ion-Exchange Resins)

The synthesis of ion-exchange resins often involves the chloromethylation of a pre-formed polystyrene backbone, followed by amination to introduce charged functional groups. While this compound is not typically used to build the primary polymer chain, its chemical reactivity is analogous to the chloromethyl groups found on such resins. In one synthetic route for ibuprofen, an ion-exchange resin (Amberlyst A-26) is used as a catalyst in a rearrangement step, demonstrating the importance of such materials in related chemical processes. researchgate.net However, there is no direct evidence of this compound being used as the monomer or functionalizing agent for creating these specific resins.

Preparation of Monomers for Advanced Materials

The conversion of a benzyl chloride into a polymerizable monomer, such as a styrene (B11656) derivative, is a chemically feasible process. For example, dehydrochlorination or other elimination reactions could potentially introduce a vinyl group. The resulting 4-isobutylstyrene (B134460) could then be polymerized. researchgate.net However, literature detailing the specific use of this compound as a precursor for creating monomers for advanced materials is scarce. Research in polymer science tends to focus on starting materials that already contain a polymerizable moiety, like vinylbenzyl chloride.

Utilization in Agrochemical Synthesis

The utility of this compound extends to the field of agrochemicals. Its role is parallel to that in pharmaceutical synthesis, serving as a building block for more complex, biologically active molecules. A patent discloses the use of substituted benzyl chlorides, including p-isobutylbenzyl chloride, as intermediates in the synthesis of specific amines. google.com These amines are described as being important resolving agents or as intermediates in the production of agricultural chemicals. google.com The reaction involves the nucleophilic substitution of the chloride by an appropriate amine, leveraging the inherent reactivity of the benzyl chloride group to construct the target agrochemical precursor.

Environmental Considerations and Degradation Pathways of Halogenated Benzyl Derivatives

Biodegradation Studies of Related Compounds

The biodegradation of halogenated aromatic compounds is a key process in their removal from the environment. bohrium.com Microorganisms have evolved diverse enzymatic pathways to break down these complex molecules, although the efficiency of degradation can vary significantly depending on the specific compound and environmental conditions. nih.gov

Aerobic and Anaerobic Degradation Pathways

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of many chlorinated aromatic compounds is often catalyzed by oxygenase enzymes. nih.gov These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols. ub.edu These catechols are then subject to ring cleavage and further metabolism, ultimately leading to intermediates of central metabolic pathways like the Krebs cycle. ub.edu For compounds with a chloromethyl group, the initial attack could also involve the oxidation of the methyl group. The presence of oxygen is crucial for these pathways to function effectively.

Anaerobic Degradation: In the absence of oxygen, different microbial strategies are employed for the degradation of halogenated aromatics. nih.gov A common initial step is reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. researchgate.net This process is particularly important for highly chlorinated compounds and often requires the presence of specific electron donors. researchgate.net Once dehalogenated, the resulting aromatic hydrocarbon can be further degraded through various anaerobic pathways, such as methylation, carboxylation, or hydroxylation, before ring cleavage. nih.gov For instance, benzene (B151609), a potential degradation intermediate, can be degraded under anaerobic conditions by various microorganisms. nih.gov The integration of anaerobic and aerobic processes can lead to the complete degradation of complex mixtures of chlorinated hydrocarbons. nih.govresearchgate.net

Condition Initial Step Key Enzymes/Processes Example Intermediate
AerobicRing hydroxylationDioxygenases, MonooxygenasesChlorocatechols
AnaerobicReductive dehalogenationDehalogenasesBenzene/Toluene (B28343) derivatives

Microbial Transformations and Metabolites

The microbial transformation of halogenated benzyl (B1604629) derivatives can lead to a variety of metabolites. The specific metabolites formed depend on the degrading microorganism and the metabolic pathway utilized. nih.gov

Under aerobic conditions, the degradation of chlorinated benzenes can produce chlorocatechols, which can be further metabolized to chloromuconic acids. ub.edu In some cases, biotransformation reactions such as methylation can occur, potentially leading to more persistent or toxic metabolites. nih.gov

Anaerobic degradation, particularly through reductive dehalogenation, results in the formation of less halogenated congeners. researchgate.net For example, dichlorobenzenes can be reductively dehalogenated to monochlorobenzene. battelle.org The complete degradation of benzene under anaerobic conditions can proceed through intermediates like toluene, which is then further metabolized via benzylsuccinate. nih.gov

Degradation Pathway Parent Compound Class Potential Metabolites
Aerobic OxidationChlorinated BenzenesChlorocatechols, Chloromuconic acids
Anaerobic Reductive DehalogenationDichlorobenzenesMonochlorobenzene
Anaerobic Benzene DegradationBenzeneToluene, Benzylsuccinate

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of halogenated benzyl derivatives in the environment. These processes are primarily driven by physical and chemical factors.

Photolytic Degradation

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. researchgate.net For aromatic compounds, this can be a significant degradation pathway in the atmosphere and in sunlit surface waters. cdc.gov The reaction with hydroxyl radicals (•OH) is a primary mechanism of atmospheric photooxidation for many volatile organic compounds, including benzene and its derivatives. cdc.gov The atmospheric residence time of these compounds can range from hours to days, depending on atmospheric conditions. cdc.gov Studies on benzyl chloride have shown that it can be mineralized through VUV/UV photodegradation. researchgate.net Sonication of benzyl alcohol has been shown to produce degradation products such as benzene, toluene, and benzaldehyde, suggesting that high energy inputs can break down the benzyl structure. nih.gov

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on its chemical structure and the pH of the surrounding environment. Benzyl halides, such as 1-(Chloromethyl)-4-(2-methylpropyl)benzene, are generally susceptible to hydrolysis. The chloromethyl group is a reactive site, and under aqueous conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of the corresponding benzyl alcohol. The rate of this reaction is influenced by pH, with studies on benzyl nicotinate (B505614) showing that degradation follows pseudo-first-order kinetics and is pH-dependent. nih.gov The stability of halogenated organic compounds in the environment is a significant factor in their persistence. nih.gov

Compound Degradation Process Influencing Factors Potential Products
Benzyl ChlorideVUV/UV PhotodegradationLight intensity, humidityCO2, smaller molecules
Benzyl AlcoholSonication-induced degradationHigh local heatBenzene, Toluene, Benzaldehyde
Benzyl NicotinateHydrolysispHBenzyl alcohol, Nicotinic acid
This compoundExpected HydrolysispH, temperature4-(2-methylpropyl)benzyl alcohol

Conclusion and Future Research Directions

Synthesis: Emerging Methodologies and Catalytic Systems

Future research in the synthesis of 1-(Chloromethyl)-4-(2-methylpropyl)benzene is trending towards greener and more efficient methodologies. A significant area of development is the use of visible-light photocatalysis for benzylic C-H bond chlorination. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net This technique employs organic dyes, such as Acr+-Mes, in combination with safe chlorinating agents like N-chlorosuccinimide (NCS). organic-chemistry.orgacs.org This approach is notable for its mild reaction conditions and scalability, offering an environmentally friendly alternative to traditional methods that often use harsh reagents. organic-chemistry.org Mechanistic studies suggest that the process involves an N-centered succinimidyl radical that abstracts a hydrogen atom from the benzylic position. organic-chemistry.orgacs.org

Further advancements are anticipated in the realm of Friedel-Crafts reactions, which are fundamental to creating the alkylbenzene backbone. ijstm.combeilstein-journals.orgnih.govrsc.orgresearchgate.net Research is focused on replacing stoichiometric Lewis acids like AlCl₃ with catalytic amounts of more environmentally benign metal or acid catalysts. beilstein-journals.orgnih.gov This shift not only reduces waste but also allows for the use of alternative benzylation reagents, moving away from toxic benzyl (B1604629) halides. beilstein-journals.orgnih.gov

Reactivity: Discovery of Novel Transformation Pathways and Selectivity Control

The reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon. Future research will likely focus on discovering novel transformation pathways and achieving greater control over reaction selectivity. Understanding the competition between Sₙ1 and Sₙ2 mechanisms is crucial for controlling outcomes. rsc.orgdoubtnut.comquora.comucalgary.castackexchange.com Primary benzylic halides tend to react via an Sₙ2 pathway, while the resonance-stabilized benzylic carbocation favors an Sₙ1 pathway, especially with weaker nucleophiles. quora.comucalgary.castackexchange.com

Exploration into its use as a monomer or intermediate in polymer chemistry presents a promising frontier. For instance, the related compound 4-vinylbenzyl chloride (VBC) is a highly functional monomer used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers and core-shell nanoparticles. univook.comnih.govukm.mystrath.ac.uk The chloromethyl group in these polymers allows for extensive post-polymerization functionalization through nucleophilic substitution, opening pathways to new materials with tailored properties. nih.gov

Analytical Advancements in Characterization and Monitoring

The accurate characterization and monitoring of this compound in industrial and environmental settings are critical. Future advancements in analytical chemistry will focus on enhancing the sensitivity and selectivity of detection methods for halogenated organic compounds. chromatographyonline.comsemanticscholar.org Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are at the forefront of this progress. chemijournal.comslideshare.nethumanjournals.comchromatographyonline.comsaspublishers.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying trace levels of these compounds. chemijournal.comslideshare.nethumanjournals.com However, a significant challenge is the coelution of similar compounds in complex mixtures. chromatographyonline.com To overcome this, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are being developed. GC×GC offers much greater separating power, enabling more precise analysis of complex samples. chromatographyonline.com These advancements are crucial for monitoring industrial processes, ensuring product quality, and assessing environmental contamination.

Expanding Industrial and Academic Applications (excluding pharmaceutical applications)

While direct applications of this compound are specific, its derivatives, particularly quaternary ammonium (B1175870) compounds, have broad industrial uses. Alkyl dimethyl benzyl ammonium chlorides (ADBACs), also known as benzalkonium chlorides (BACs), are a major class of compounds derived from benzylic chlorides. wikipedia.orgnih.gov These cationic surfactants have three primary uses: as biocides, cationic surfactants, and phase transfer agents. wikipedia.org

Future research will likely expand upon these applications:

Water Treatment: BACs are effective biocides used to control the growth of algae and bacteria, especially sulfate-reducing bacteria that cause corrosion in industrial water systems like cooling towers. nbinno.com

Textile Industry: They serve as bactericidal and mildew-proofing agents, as well as softeners and antistatic agents, improving the quality and durability of fabrics. nbinno.com

Polymer Synthesis: As a reactive intermediate, this compound can be used to synthesize specialty polymers. Its structural analog, vinylbenzyl chloride, is a key monomer for producing ion-exchange resins, photoresists, and other functional polymers. univook.comukm.my

Chemical Industry: Quaternary ammonium compounds derived from it act as phase transfer catalysts, emulsifiers, and de-emulsifiers in various chemical processes. google.com

Environmental Impact Mitigation Strategies for Related Compounds

The environmental fate of chlorinated aromatic compounds is a significant concern due to their potential persistence and toxicity. Future research is focused on developing effective and sustainable remediation strategies for soil and water contaminated with these substances. mdpi.comaugustmack.comnih.govresearchgate.net

Key mitigation strategies under investigation include:

Biodegradation: This approach utilizes microorganisms to break down chlorinated compounds. The degree of chlorination significantly affects biodegradability; highly chlorinated compounds are often susceptible to anaerobic reductive dehalogenation, while lower chlorinated compounds can be degraded aerobically. eurochlor.orgresearchgate.netepa.govub.edu Research aims to identify and engineer microbial consortia that can achieve complete mineralization of these pollutants, often through a sequential anaerobic-aerobic process. eurochlor.orgresearchgate.net

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals to oxidize and degrade persistent organic pollutants. nih.govresearchgate.netutwente.nl Techniques like UV/chlorine and the Fenton reaction (using iron and hydrogen peroxide) are being optimized to effectively treat water contaminated with chlorinated organics. nih.govosti.govosti.gov

Combined Remediation Technologies: The most effective strategies often involve a combination of different techniques. For instance, chemical reduction using zero-valent iron can be followed by aerobic biodegradation to decontaminate water. researchgate.net For soil, thermal remediation can be used to remove the source of contamination, followed by in-situ bioremediation to treat the remaining groundwater plume. augustmack.com

Continued research in these areas will be essential for developing robust and eco-friendly solutions to mitigate the environmental impact of this compound and related chlorinated aromatic compounds.

Q & A

Q. What are the key structural and spectroscopic characteristics of 1-(Chloromethyl)-4-(2-methylpropyl)benzene, and how are they validated experimentally?

The compound (CAS 2051-18-5) has a molecular formula of C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol. Its structure consists of a benzene ring substituted with a chloromethyl group (-CH₂Cl) and a 2-methylpropyl (isobutyl) group at the para position. Key characterization methods include:

  • NMR Spectroscopy : 1^1H NMR would show distinct signals for the aromatic protons (δ 6.8–7.3 ppm), the chloromethyl group (δ ~4.5 ppm, singlet), and the isobutyl group (δ 1.2–2.5 ppm for methyl and methylene protons).
  • Mass Spectrometry : The molecular ion peak at m/z 168.66 confirms the molecular weight, with fragmentation patterns indicating loss of Cl (m/z 133) or isobutyl groups.
  • IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are diagnostic .

Q. What are the recommended synthetic routes for this compound, and how are yields optimized?

A common synthesis involves Friedel-Crafts alkylation followed by chloromethylation :

Friedel-Crafts Alkylation : React cumene (isopropylbenzene) with chloromethyl methyl ether (Methoxymethyl chloride) in the presence of Lewis acids (e.g., AlCl₃) to introduce the chloromethyl group.

Purification : Distillation or column chromatography to isolate the product.
Yield optimization strategies include:

  • Controlling reaction temperature (0–5°C to minimize side reactions).
  • Using stoichiometric excess of chloromethylating agent (1.2–1.5 equivalents).
  • Post-synthetic stabilization with antioxidants (e.g., BHT) to prevent decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods due to volatility and potential release of HCl vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group.
  • Waste Disposal : Neutralize with aqueous NaOH before disposal to convert residual Cl⁻ ions into less hazardous salts .

Advanced Research Questions

Q. How does the electronic nature of the chloromethyl group influence electrophilic aromatic substitution (EAS) reactivity in this compound?

The -CH₂Cl group is a weakly deactivating meta-director due to the electron-withdrawing inductive effect of Cl. However, the isobutyl group (-CH₂C(CH₃)₂) is activating and ortho/para-directing via electron donation. Competitive directing effects can lead to regioselectivity challenges in EAS reactions. Computational studies (e.g., DFT) predict dominant isobutyl group directionality, but experimental validation via nitration or sulfonation is required to confirm product distribution .

Q. What methodologies are effective for analyzing trace impurities or byproducts in synthesized batches?

  • HPLC-MS : Detect impurities like 4-isopropylbenzyl alcohol (hydrolysis product) or dichloromethyl derivatives (over-chlorination byproducts).
  • GC-FID : Quantify residual solvents (e.g., toluene, dichloromethane) with detection limits <10 ppm.
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives, such as coordination complexes formed during metal-catalyzed reactions .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Density Functional Theory (DFT) simulations can:

  • Calculate bond dissociation energies for the C-Cl bond (~70–80 kcal/mol), indicating feasibility for oxidative addition with Pd(0) catalysts.
  • Map frontier molecular orbitals to identify reactive sites. The chloromethyl group’s LUMO (-1.5 eV) suggests nucleophilic attack at the benzylic position.
    Experimental validation involves coupling with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, monitoring conversion via 13^{13}C NMR .

Q. What are the challenges in stabilizing this compound for long-term storage, and how are they addressed?

  • Hydrolysis : The chloromethyl group reacts with moisture to form benzyl alcohol. Stabilization methods include:
    • Adding molecular sieves (3Å) to absorb H₂O.
    • Storing under anhydrous solvents (e.g., dry THF or DCM).
  • Photodegradation : UV light accelerates decomposition. Use amber glass vials and store in darkness .

Contradictions and Gaps in Literature

  • Synthetic Yields : Reported yields range from 60% (one-step chloromethylation) to 85% (multi-step routes), necessitating optimization studies .
  • Regioselectivity in EAS : Conflicting computational predictions vs. experimental outcomes require systematic reaction screening (e.g., bromination vs. sulfonation) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-4-(2-methylpropyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-4-(2-methylpropyl)benzene

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